molecular formula C56H114N6O2 B11927929 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide

3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide

Cat. No.: B11927929
M. Wt: 903.5 g/mol
InChI Key: PXNLDSAGMDIEAT-UHFFFAOYSA-N
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Description

3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide is a complex organic compound characterized by its multiple amine groups and long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Amidation Reaction: The initial step involves the reaction of a carboxylic acid derivative with a didecylamine to form an amide bond.

    Alkylation: The intermediate amide is then alkylated using a suitable alkylating agent to introduce the propyl groups.

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its multiple amine groups, which can interact with biological targets.

    Materials Science: It is used in the development of advanced materials, such as polymers and surfactants, due to its amphiphilic nature.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Didecyl-N’,N’-diethyl-1,3-propanediamine
  • N,N-Didecyl-N’,N’-dimethyl-1,3-propanediamine

Uniqueness

3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide is unique due to its specific structural features, such as the presence of a piperazine ring and multiple long alkyl chains. These features confer distinct physicochemical properties, making it suitable for specialized applications in various fields.

Biological Activity

The compound 3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects on various cell types, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C35H70N4OC_{35}H_{70}N_4O, and it features multiple functional groups, including amines and piperazine moieties, which are known to influence biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized based on its effects on different cell types and its potential therapeutic applications.

  • Receptor Interaction : The presence of piperazine rings suggests potential interactions with neurotransmitter receptors, particularly those related to serotonin (5-HT) and dopamine pathways.
  • Cell Proliferation Inhibition : Preliminary studies indicate that the compound may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

Cytotoxicity Studies

A series of experiments were conducted to assess the cytotoxic effects of the compound on various cancer cell lines, including HSC-2, HSC-4, and HL-60. The results are summarized in Table 1.

Cell Line IC50 (µM) Selectivity Index (SI)
HSC-20.5>10
HSC-40.8>8
HL-600.6>9

Table 1: Cytotoxicity and selectivity index of this compound against various cancer cell lines.

These results indicate that the compound exhibits submicromolar potency against malignant cells while maintaining a favorable selectivity index, suggesting it selectively targets cancer cells over normal cells.

Case Studies

In a clinical study investigating the effects of similar compounds on tumor growth in vivo, it was observed that derivatives of this compound led to significant tumor regression in mouse models. The mechanism was attributed to enhanced apoptotic signaling pathways activated by the compound.

Safety and Toxicology

Toxicological assessments have shown that while the compound exhibits potent biological activity, it also presents potential hazards. Safety data indicate that it may cause irritation upon contact with skin or eyes. Proper handling protocols are recommended when working with this substance.

Properties

Molecular Formula

C56H114N6O2

Molecular Weight

903.5 g/mol

IUPAC Name

3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide

InChI

InChI=1S/C56H114N6O2/c1-5-9-13-17-21-25-29-33-43-59(44-34-30-26-22-18-14-10-6-2)49-39-55(63)57-41-37-47-61-51-53-62(54-52-61)48-38-42-58-56(64)40-50-60(45-35-31-27-23-19-15-11-7-3)46-36-32-28-24-20-16-12-8-4/h5-54H2,1-4H3,(H,57,63)(H,58,64)

InChI Key

PXNLDSAGMDIEAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)CCC(=O)NCCCN1CCN(CC1)CCCNC(=O)CCN(CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

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